![molecular formula C10H15N3O B3136196 [4-(Pyrimidin-2-yloxy)cyclohexyl]amine CAS No. 412290-39-2](/img/structure/B3136196.png)
[4-(Pyrimidin-2-yloxy)cyclohexyl]amine
Übersicht
Beschreibung
[4-(Pyrimidin-2-yloxy)cyclohexyl]amine: is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This compound features a cyclohexylamine structure substituted with a pyrimidin-2-yloxy group, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Pyrimidin-2-yloxy)cyclohexyl]amine typically involves the reaction of cyclohexylamine with a pyrimidin-2-yloxy derivative under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are essential for optimizing the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(Pyrimidin-2-yloxy)cyclohexyl]amine can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions, where the pyrimidin-2-yloxy group or the amine group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4-(Pyrimidin-2-yloxy)cyclohexyl]amine is used as a reactant in the synthesis of various organic compounds, including inhibitors for specific enzymes .
Biology and Medicine: It is used in the preparation of dipeptidyl peptidase IV inhibitors, which are studied for their role in the treatment of diabetes .
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules, contributing to the production of pharmaceuticals and other fine chemicals .
Wirkmechanismus
The mechanism of action of [4-(Pyrimidin-2-yloxy)cyclohexyl]amine involves its interaction with specific molecular targets, such as enzymes. For instance, as a dipeptidyl peptidase IV inhibitor, it binds to the active site of the enzyme, preventing its normal function and thereby modulating biological pathways involved in glucose metabolism .
Vergleich Mit ähnlichen Verbindungen
Trans-4-(Pyrimidin-2-yloxy)cyclohexanamine: A closely related compound with similar structural features and applications.
Cyclohexylamine derivatives: Various derivatives of cyclohexylamine with different substituents on the cyclohexyl ring.
Uniqueness: What sets [4-(Pyrimidin-2-yloxy)cyclohexyl]amine apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a precursor for enzyme inhibitors highlights its significance in medicinal chemistry .
Eigenschaften
IUPAC Name |
4-pyrimidin-2-yloxycyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1,6-9H,2-5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODJTDVIWSPFLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




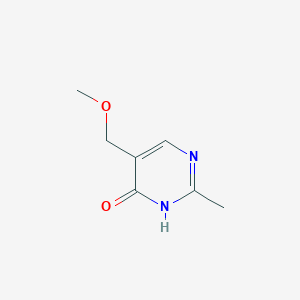
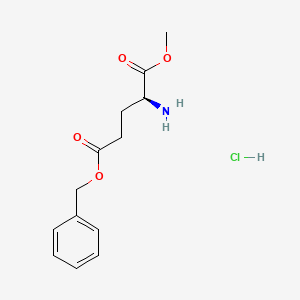
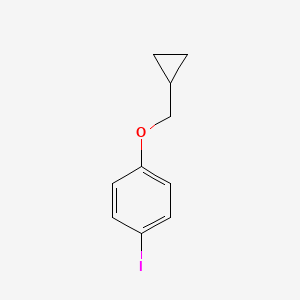
![1,4-Dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B3136172.png)
![1-[(2-Methylphenyl)methyl]piperidin-4-amine](/img/structure/B3136182.png)
![8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B3136204.png)
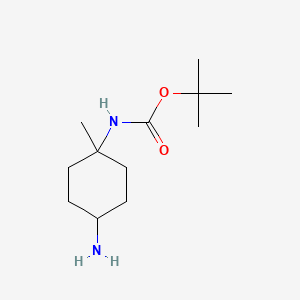
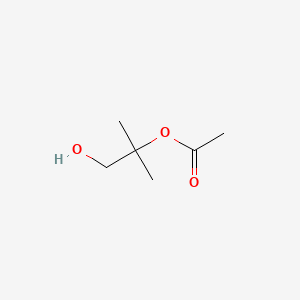
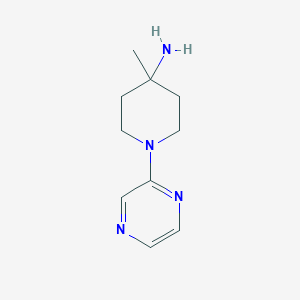
![N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride](/img/structure/B3136229.png)
